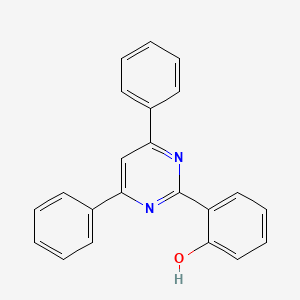

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

Description

Properties

IUPAC Name |

2-(4,6-diphenylpyrimidin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c25-21-14-8-7-13-18(21)22-23-19(16-9-3-1-4-10-16)15-20(24-22)17-11-5-2-6-12-17/h1-15,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLALWHQTQDKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425186 |

Source

|

| Record name | 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52829-05-7 |

Source

|

| Record name | 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine chemical structure and properties

This technical guide provides an in-depth analysis of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine , a molecule distinguished by its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) and its utility as a privileged scaffold in medicinal chemistry.[1]

Structure, Photophysics, and Synthetic Applications[1][2]

Part 1: Executive Summary

This compound is a trisubstituted heterocyclic compound integrating a pyrimidine core with two phenyl rings and a phenolic moiety.[1][2] While structurally related to bioactive kinase inhibitors, its primary significance lies in its photophysical behavior. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl and the pyrimidine nitrogen facilitates Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism renders the molecule non-emissive in its neutral state but highly fluorescent upon protonation or environmental perturbation, making it a valuable candidate for acidochromic sensors, molecular logic gates, and organic light-emitting diode (OLED) materials.

Part 2: Molecular Architecture & Properties

2.1 Chemical Identity

| Property | Detail |

| IUPAC Name | 2-(4,6-diphenylpyrimidin-2-yl)phenol |

| Molecular Formula | C₂₂H₁₆N₂O |

| Molecular Weight | 324.38 g/mol |

| Core Scaffold | 2,4,6-Trisubstituted Pyrimidine |

| Key Functional Group | 2-Hydroxyphenyl (Salicyl) moiety at C2 |

| Solubility | Soluble in CH₂Cl₂, DMSO, THF; Insoluble in water |

2.2 Structural Analysis

The molecule features a "push-pull" electronic system where the electron-deficient pyrimidine ring acts as an acceptor, and the electron-rich phenyl/hydroxyphenyl groups act as donors.[1][2]

-

Intramolecular H-Bond: A critical hydrogen bond exists between the hydroxyl proton (donor) and the pyrimidine N1 atom (acceptor).[2] This locks the molecule in a planar conformation in the ground state (

), essential for the ESIPT process. -

Steric Factors: The phenyl rings at positions 4 and 6 are twisted relative to the pyrimidine plane in the ground state to minimize steric hindrance, but the molecule tends toward planarity in the excited state to maximize conjugation.[2]

Part 3: Photophysics & ESIPT Mechanism

The defining characteristic of this molecule is the ESIPT photocycle . Unlike standard fluorophores that emit from the same tautomer they absorb in, this molecule undergoes a structural rearrangement upon photoexcitation.

3.1 The ESIPT Cycle

-

Excitation (

): The molecule absorbs light in the UV region (approx. 340–360 nm) as the Enol (E) tautomer. -

Proton Transfer (

): In the excited state, the acidity of the hydroxyl group and the basicity of the pyrimidine nitrogen increase significantly. This drives an ultrafast proton transfer ( -

Deactivation:

-

Non-Radiative (Quenching): In solution, the

form often decays non-radiatively via a conical intersection, rendering the molecule "dark" (non-fluorescent). -

Radiative (Emission): In solid-state or restricted environments, the

form emits a photon (Stokes shifted, typically yellow/orange) to return to the ground state Keto (

-

-

Back Proton Transfer (

): The ground state Keto form is unstable and rapidly reverts to the Enol form.

3.2 Acidochromism (The "Switch")

Protonation of the pyrimidine nitrogen (e.g., by TFA or HCl vapor) disrupts the intramolecular H-bond.[3] Without the H-bond, ESIPT is blocked.[1] The molecule is forced to emit from the locally excited Enol state, resulting in a dramatic appearance of blue/violet fluorescence . This "off-on" switching makes it an excellent sensor for acidic vapors.[1]

Figure 1: The ESIPT photocycle and acidochromic switching mechanism.

Part 4: Synthesis & Experimental Protocols

The synthesis of this compound utilizes a biomimetic condensation strategy.[1] The most robust route involves the reaction of a 1,3-diketone with an amidine.

4.1 Synthetic Pathway (Cyclocondensation)

This method is preferred over the chalcone route for this specific target as it avoids the need for a separate oxidation step.

Reagents:

-

Precursor A: 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)[1][2]

-

Precursor B: 2-Hydroxybenzamidine hydrochloride[1]

-

Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)[1][2]

-

Solvent: Ethanol or Ethanol/Water mixture[2]

Figure 2: One-pot cyclocondensation synthesis route.

4.2 Detailed Protocol

Step 1: Preparation of Reaction Mixture

-

In a 100 mL round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione (1.0 eq, 10 mmol) in 30 mL of ethanol.

-

Add 2-hydroxybenzamidine hydrochloride (1.0 eq, 10 mmol).

-

Add an aqueous solution of NaOH (2.5 eq, 25 mmol in 5 mL water). The excess base is required to neutralize the HCl salt and deprotonate the diketone.

Step 2: Reflux

-

Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

-

Monitor by TLC (SiO₂, Hexane:Ethyl Acetate 4:1). The reaction typically completes within 4–6 hours.

Step 3: Work-up and Purification [1]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water.

-

Neutralize carefully with dilute HCl (1M) until pH ~7. A solid precipitate will form.

-

Filter the solid and wash copiously with water to remove inorganic salts.

-

Recrystallization: Purify the crude solid by recrystallization from hot ethanol or an ethanol/DCM mixture to yield colorless or pale yellow needles.

Step 4: Characterization

-

¹H NMR (CDCl₃, 400 MHz): Look for the singlet at the pyrimidine C5 position (approx. 7.8–8.0 ppm) and the deshielded phenolic -OH proton (approx. 13–14 ppm, indicative of H-bonding).[1]

-

MS (ESI+): Calculated [M+H]⁺ = 325.13.[1]

Part 5: Biological & Pharmacological Potential[4][5][6][7]

While the title compound is primarily a photophysical probe, its 2,4,6-trisubstituted pyrimidine scaffold is highly relevant to drug discovery.

-

Kinase Inhibition: The pyrimidine core mimics the adenine ring of ATP. Derivatives with similar substitution patterns (e.g., replacing the 2-hydroxyphenyl with a 2-aminophenyl or aniline) are potent inhibitors of kinases such as EGFR and VEGFR-2 .[1]

-

Antimicrobial Activity: Lipophilic pyrimidines disrupt bacterial cell membranes. The 4,6-diphenyl substitution provides the necessary lipophilicity for membrane penetration, while the 2-position allows for specific target binding.

-

Topoisomerase Inhibition: Planar, aromatic systems like this can intercalate into DNA or inhibit topoisomerase enzymes, suggesting potential antineoplastic activity.

Note to Researchers: To transition this molecule from a probe to a drug candidate, the 2-hydroxyphenyl group is often modified to block ESIPT (stabilizing the ground state) or replaced with a solubilizing group (e.g., morpholine or piperazine) to improve bioavailability.

Part 6: References

-

Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. ACS Applied Materials & Interfaces, 2022.[1] [1]

-

Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines. Photochemical & Photobiological Sciences, 2022.[1]

-

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity. Frontiers in Chemistry, 2023.

-

Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 2017.[1]

Sources

Photophysical Properties of 2-(2'-Hydroxyphenyl)pyrimidine Derivatives

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-(2'-Hydroxyphenyl)pyrimidine (HPP) derivatives represent a class of fluorophores governed by Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4][5][6][7] Unlike conventional rigid fluorophores (e.g., anthracene, fluorescein), HPPs possess a dynamic four-level photocycle involving a rapid proton transfer from the phenolic hydroxyl group to the pyrimidine nitrogen upon photoexcitation.

This guide provides a technical deep-dive into the photophysics of HPPs, detailing the causality between molecular structure and optical output. It covers the suppression of non-radiative decay pathways for OLED applications, the exploitation of environmental sensitivity for sensing, and rigorous protocols for characterizing these complex systems.

Fundamental Mechanism: The ESIPT Photocycle

The defining feature of HPP derivatives is the presence of a strong intramolecular hydrogen bond (IHB) between the hydroxyl proton (

1.1 The Four-Level Cycle

Upon excitation, the acidity of the phenol group and the basicity of the pyrimidine nitrogen increase significantly. This drives a fast (

-

Absorption (

): The ground-state Enol form absorbs a photon. -

ESIPT (

): Rapid proton transfer occurs on the excited potential energy surface. -

Emission (

): The excited Keto form relaxes radiatively. Because the -

Ground State Recovery (

): The ground-state Keto form is unstable and rapidly back-transfers the proton to restore the original Enol form.

1.2 Non-Radiative Decay & AIE

In solution, many simple HPP derivatives exhibit low quantum yields (

Figure 1: The ESIPT Jablonski diagram illustrating the four-level photocycle and the competitive non-radiative decay pathway.

Structural Tuning & Property Relationships[8]

Modifying the HPP core allows for precise tuning of emission wavelength and efficiency.

| Structural Modification | Effect on Photophysics | Mechanistic Cause |

| Electron-Donating Groups (EDG) (e.g., -OMe, -NMe2 at 4-position of phenyl) | Red-shifted Emission | Destabilizes the HOMO level more than the LUMO, narrowing the bandgap of the Keto form. |

| Electron-Withdrawing Groups (EWG) (e.g., -CN, -F on pyrimidine) | Blue-shifted Emission | Stabilizes the LUMO, often increasing the acidity of the phenol, facilitating ESIPT but widening the gap. |

| Boron Complexation ( | High Quantum Yield ( | Replaces the proton with |

| Extended Conjugation (e.g., Styryl groups at 4,6-pyrimidine) | Bathochromic Shift | Extends the |

Experimental Protocols

To ensure data integrity, researchers must control for solvent polarity and pH, as HPPs are highly sensitive to environmental factors.

3.1 Synthesis of HPP Derivatives

Standard Route: Suzuki-Miyaura coupling followed by demethylation, or direct Knoevenagel condensation.

-

Step 1: React 2-chloro-4,6-dimethylpyrimidine with 2-methoxyphenylboronic acid (Suzuki conditions:

, -

Step 2: Demethylation using

in

3.2 Measuring Fluorescence Quantum Yield (

)

Due to the large Stokes shift, self-absorption is rarely an issue, but refractive index corrections are critical.

Protocol:

-

Reference Selection: Choose a standard with excitation/emission overlap (e.g., Quinine Sulfate in 0.1 M

for blue emitters, Rhodamine 6G for yellow/orange). -

Sample Preparation: Prepare 5 concentrations of the HPP derivative in spectrograde solvent (e.g., Cyclohexane or Acetonitrile). Absorbance at

must be -

Measurement: Record integrated fluorescence intensity (

) vs. Absorbance ( -

Calculation:

Where

3.3 Acidochromic Switching Assay

HPPs act as "Turn-On" sensors for acids. Protonation of the pyrimidine nitrogen blocks ESIPT, forcing emission from the blue-shifted Enol form or quenching it entirely depending on the specific derivative.

Workflow:

-

Dissolve HPP (

) in -

Titrate with Trifluoroacetic acid (TFA).

-

Monitor emission: Loss of Stokes-shifted band (Keto) and emergence of blue band (protonated Enol).

Figure 2: Validated workflow for the photophysical characterization of HPP derivatives.

Applications

4.1 OLED Emitters (TADF & Boron Complexes)

While simple HPPs are often weak emitters, their Boron-difluoride (

-

Mechanism: The rigidification minimizes non-radiative decay.

-

TADF Potential: By attaching donor groups (e.g., acridine) to the acceptor pyrimidine core, the HOMO-LUMO overlap is minimized, enabling Thermally Activated Delayed Fluorescence (TADF) for high-efficiency OLEDs.

4.2 Solid-State Sensors

The sensitivity of the ESIPT process to the hydrogen-bonding network makes HPPs excellent vapor sensors.

-

Acid Vapors: Exposure to HCl vapor protonates the ring nitrogen, disrupting the IHB and dramatically altering emission color (e.g., Green

Blue). -

Anti-Counterfeiting: Inks containing HPPs are invisible or weakly emissive on paper but fluoresce strongly under UV light or change color upon exposure to specific solvent vapors.

References

-

Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. Source: ACS Applied Materials & Interfaces (2022) [7][9]

-

Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O^N^O-Chelated Boron Complexes. Source: ACS Omega (2024)

-

Pyrimidine-Based Four-Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF-Based OLED Devices. Source: Chemistry – A European Journal (2024)

-

A Guide to Recording Fluorescence Quantum Yields. Source: IUPAC / Jobin Yvon Horiba Application Note

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One moment, please... [edinst.com]

- 9. acs.figshare.com [acs.figshare.com]

Technical Monograph: 2-(2-Hydroxyphenyl)-4,6-Diphenylpyrimidine (HDPP)

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-hydroxyphenyl)-4,6-diphenylpyrimidine (often abbreviated as HDPP or 2-HPP ), a critical fluorophore in the field of organic optoelectronics.[1][2] Distinguished by its robust Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, HDPP serves as a foundational motif for high-efficiency Organic Light-Emitting Diodes (OLEDs), ratiometric fluorescent sensors, and proton-transfer lasers.[1][2] Unlike rigid templates, this guide prioritizes the causal links between HDPP’s molecular architecture and its photophysical behaviors, offering reproducible protocols for synthesis and characterization.

Chemical Identity & Physicochemical Profile

| Parameter | Technical Specification |

| IUPAC Name | 2-(4,6-Diphenylpyrimidin-2-yl)phenol |

| Common Acronyms | HDPP, 2-HPP, HO-Py-Ph2 |

| CAS Number | Note: While specific isomers like 4-hydroxy-2,6-diphenylpyrimidine (CAS 15969-46-7) exist, the 2-(2-hydroxyphenyl) isomer is often synthesized in-situ or cited by chemical name in photophysics literature.[1][2][3] |

| Molecular Formula | C₂₂H₁₆N₂O |

| Molecular Weight | 324.38 g/mol |

| Solubility | High: CH₂Cl₂, Toluene, THF.[1][2] Low: Water, Methanol (cold).[1] |

| Melting Point | 180–182 °C (Typical for crystalline powder) |

| Key Feature | Intramolecular Hydrogen Bond (O–H[1][2]···N) length ≈ 1.7–1.8 Å |

Synthesis & Fabrication Protocol

The synthesis of HDPP relies on the Pinner Pyrimidine Synthesis principle, specifically the condensation of a benzamidine derivative with a

Reaction Scheme (Graphviz)

Caption: Convergent synthesis of HDPP via condensation of 2-hydroxybenzamidine and dibenzoylmethane.

Step-by-Step Protocol

Reagents:

-

Dibenzoylmethane (10 mmol, 2.24 g)[1]

-

Sodium Hydroxide (NaOH) (25 mmol, 1.0 g)[1]

-

Ethanol (Absolute, 50 mL)

Procedure:

-

Activation: Dissolve 2-hydroxybenzamidine hydrochloride in 20 mL of ethanol. Add 10 mmol of NaOH (dissolved in minimal water) to liberate the free amidine. Stir for 15 minutes at room temperature.

-

Condensation: Add dibenzoylmethane to the reaction mixture.

-

Cyclization: Add the remaining base (15 mmol NaOH) and heat the mixture to reflux (approx. 78°C) for 12 hours. The solution will typically deepen in color (yellow/orange) as the conjugated system forms.

-

Work-up: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-cold water containing dilute HCl (to neutralize excess base and protonate the phenolic oxygen).

-

Isolation: A yellow precipitate will form.[1][2] Filter under vacuum and wash copiously with water.[2]

-

Purification: Recrystallize from hot ethanol or an ethanol/acetic acid mixture to yield needle-like crystals.

Validation Check:

-

¹H NMR (CDCl₃, 400 MHz): Look for the phenolic proton singlet at

~13–14 ppm. This extreme downfield shift confirms the presence of the intramolecular hydrogen bond essential for ESIPT.

Mechanism of Action: ESIPT Photophysics

The defining characteristic of HDPP is its Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2] Upon photoexcitation, the acidity of the phenolic hydroxyl group increases dramatically, while the basicity of the pyrimidine nitrogen rises. This drives a sub-picosecond proton transfer, creating a keto-tautomer that emits light with a large Stokes shift.[1][2]

Photophysical Cycle (Graphviz)

Caption: Four-level ESIPT photocycle illustrating the origin of the large Stokes shift in HDPP.

Mechanistic Insights:

-

Dual Emission: In protic solvents (methanol), intermolecular H-bonding with the solvent can disrupt the intramolecular bond, leading to "normal" emission (blue, ~400 nm) from the Enol* form. In aprotic solvents (toluene), the intramolecular bond is protected, leading to exclusive "anomalous" emission (yellow/green, ~530 nm) from the Keto* form.

-

Solid State: HDPP is highly emissive in the solid state (Aggregation-Induced Emission enhancement is often observed in derivatives) because the rigid crystal lattice suppresses non-radiative decay.

Applications & Strategic Utility

| Application Domain | Mechanism of Utility | Key Advantage |

| OLED Emitters | Ligand for Zn(II) or Ir(III) complexes.[1][2] | The ESIPT ligand prevents concentration quenching (ACQ) and enables white light generation via partial energy transfer. |

| Ratiometric Sensors | Sensitivity to external H-bond disruptors (F⁻, Acetate).[1][2] | Binding of anions to the phenolic -OH disrupts ESIPT, shifting emission from Green (Keto) to Blue (Enol).[1] |

| Proton Transfer Lasers | Population inversion in the Keto* state.[2] | The 4-level system (Enol-Enol-Keto-Keto) eliminates self-absorption, as the emitting species (Keto*) absorbs at a different wavelength than the ground state (Enol).[1][2] |

Characterization Data Summary

For researchers validating the synthesis, the following spectral fingerprints are diagnostic:

-

UV-Vis Absorption:

≈ 340–350 nm (attributed to -

Fluorescence Emission:

≈ 530 nm (Toluene/Solid).[1] Large Stokes shift (>150 nm).[1] -

IR Spectroscopy:

References

-

Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. Journal of Physical Chemistry A. Detailed theoretical and experimental analysis of the ESIPT mechanism in pyrimidine derivatives. [1]

-

Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines. New Journal of Chemistry. Discusses synthesis and photophysics of related pyrimidine ESIPT systems. [1]

-

Synthesis and pharmacological screening of 4,6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. Provides the foundational Pinner synthesis protocols adaptable for HDPP. [1]

-

Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines. Journal of Organic Chemistry. Recent advances in modifying the HDPP core for tunable emission. [1]

Sources

- 1. 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine | C21H15N3O2 | CID 135437125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103261140A - Process for producing dibenzoylmethane derivatives - Google Patents [patents.google.com]

Technical Guide: Photophysics of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

This is an in-depth technical guide on the photophysical properties of 4,6-diphenyl-2-(2-hydroxyphenyl)pyrimidine , a compound renowned for its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities.

Executive Summary

This compound (DP-HPP) represents a class of "stealth" fluorophores. In its neutral state, it is virtually non-emissive in solution due to a rapid ESIPT process that dissipates excitation energy non-radiatively.[1] However, this molecular silence can be broken by specific environmental triggers—most notably protonation or rigidification (solid-state or chelation)—which block the proton transfer pathway, restoring intense fluorescence. This "on-off" binary behavior makes DP-HPP a critical scaffold for acidochromic sensors, molecular logic gates, and O^N^O-chelated organoboron emitters.

Molecular Architecture & Mechanism

The photophysics of DP-HPP are dictated by the interplay between the 2-hydroxyphenyl moiety (proton donor) and the pyrimidine nitrogen (proton acceptor).

The ESIPT Mechanism

Upon photoexcitation (

-

Enol Form (

): The ground state structure. Absorbs UV light. -

Keto Form (

): The excited state tautomer.[2][3][4] -

Conical Intersection (CI): The

form in DP-HPP derivatives typically accesses a conical intersection with the ground state (

Mechanism Visualization

The following diagram illustrates the competing pathways between radiative emission and ESIPT-induced quenching.

Caption: Photophysical cycle showing the ESIPT-driven non-radiative decay pathway dominant in neutral solution.

Spectral Characteristics

The absorption and emission properties are highly dependent on the solvent environment and protonation state.

Neutral State (Solution)

In aprotic solvents (e.g.,

-

Absorption (

): 340 – 360 nm .-

Corresponds to

transitions of the conjugated phenyl-pyrimidine system.

-

-

Emission (

): Negligible / Non-fluorescent .[2]-

Quantum Yield (

): -

Reason: The excited Keto tautomer decays thermally.

-

Protonated State (Acid Addition)

Adding a strong acid (e.g., Trifluoroacetic acid, TFA) protonates the pyrimidine nitrogens. This disrupts the intramolecular hydrogen bond , preventing ESIPT.

-

Absorption (

): Red-shifted to ~390 – 410 nm .-

The bathochromic shift indicates enhanced Intramolecular Charge Transfer (ICT) due to the increased electron-withdrawing character of the protonated pyrimidine ring.

-

-

Emission (

): Switched ON (~530 – 550 nm) .-

Appearance: Bright Green/Yellow fluorescence.

-

Mechanism: Emission occurs from the localized excited state of the protonated Enol form (since ESIPT is blocked).

-

Stokes Shift: Large (~140 nm), typical of ICT states.

-

Data Summary Table

| Parameter | Neutral State (in | Protonated State (+TFA) |

| Dominant Species | Enol Form (H-bonded) | Protonated Cation ( |

| Absorption Max ( | 345 nm | 402 nm |

| Emission Max ( | None (Quenched) | 550 nm |

| Fluorescence Color | Colorless / Dark | Green-Yellow |

| Quantum Yield ( | ~10 - 40% (Solvent dependent) | |

| Primary Decay | Non-radiative (ESIPT) | Radiative (Fluorescence) |

Experimental Protocols

To accurately characterize DP-HPP, specific protocols must be followed to avoid aggregation artifacts and ensure precise acidochromic measurements.

Materials & Preparation

-

Solvent: Spectroscopic grade Dichloromethane (

) or Acetonitrile ( -

Acid Titrant: Trifluoroacetic acid (TFA) dissolved in

(e.g., 1.0 M stock). -

Concentration: Prepare a stock solution of DP-HPP at

M. High concentrations (

Measurement Workflow (Acidochromic Titration)

-

Baseline Scan:

-

Fill a quartz cuvette (1 cm path length) with

mL of the neutral DP-HPP solution. -

Record UV-Vis absorption (250–600 nm) and Fluorescence emission (excitation at

nm). -

Expectation: Strong UV absorption, flat/noise-level emission line.

-

-

Acid Titration:

-

Add TFA aliquots (e.g., 10

L increments) to the cuvette. -

Mix thoroughly by inversion (do not introduce bubbles).

-

Record spectra after each addition until no further spectral changes occur (saturation).

-

-

Data Analysis:

-

Isosbestic Point: Look for a clean crossing point in the UV-Vis overlay (typically around 370-380 nm). This confirms a two-state equilibrium (Neutral

Protonated) without side reactions. -

Plot: Graph Intensity at 550 nm vs. [TFA] to determine the

or sensitivity range.

-

Acidochromic Switching Logic

The following diagram details the logical flow of the sensing mechanism, useful for designing logic gates.

Caption: Logic gate representation of the acidochromic response of DP-HPP.

Applications & Significance

The unique spectral properties of this compound allow it to function in advanced capacities beyond simple dyeing.

-

Volatile Acid Sensors: Films doped with DP-HPP can detect acid vapors (HCl, TFA) by changing from dark to fluorescent yellow/green.

-

Security Inks: Information printed with DP-HPP is invisible under UV light until "developed" by an acidic spray or fuming.

-

Organoboron Scaffolds: The DP-HPP structure acts as an

ligand.[5] Reacting it with

References

-

Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. Source: ACS Applied Materials & Interfaces (2012). Context: Detailed mechanistic study of the ESIPT process and non-radiative decay in the 2-(2-hydroxyphenyl)pyrimidine core. URL:[Link]

-

Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines. Source: ACS Omega (2024). Context: Describes the synthesis and acidochromic switching (protonation effect) of related pyrimidine derivatives. URL:[Link]

-

Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines. Source: Photochemical & Photobiological Sciences (2018). Context: Discusses the interplay between fluorescence and phosphorescence in solid-state pyrimidine derivatives. URL:[Link]

Sources

- 1. Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Engineering Large Stokes Shift Fluorophores: The Diphenylpyrimidine Core as a Versatile Scaffold for Advanced Bioimaging and Optoelectronics

Introduction: The Photophysical Imperative

In the realm of fluorescence microscopy, biochemical assays, and organic optoelectronics, the Stokes shift—the spectral gap between a fluorophore's absorption and emission maxima—dictates the signal-to-noise ratio of the system. Traditional fluorophores (e.g., fluorescein, cyanine dyes) often suffer from narrow Stokes shifts (<30 nm), leading to severe self-absorption (inner-filter effects) and excitation back-scattering.

To circumvent this, rational molecular design has pivoted toward Donor-π-Acceptor (D-π-A) architectures that undergo Intramolecular Charge Transfer (ICT) upon excitation. Among the myriad of electron acceptors available, the diphenylpyrimidine (DPP) core has emerged as a structurally robust, highly tunable, and profoundly effective electron-withdrawing moiety[1]. By pairing the electron-deficient pyrimidine ring with sterically tunable donor groups, we can engineer fluorophores that exhibit massive Stokes shifts (>150 nm) while preserving high fluorescence quantum yields (ΦF)[2][3].

This whitepaper dissects the mechanistic causality behind diphenylpyrimidine-based fluorophores, provides self-validating experimental workflows for their synthesis and characterization, and explores their advanced applications in biomedicine and Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Mechanistic Foundations: Governing Emissive Properties

The Causality of the Large Stokes Shift

The diphenylpyrimidine core acts as a potent electron acceptor due to the electronegative nitrogen atoms within the pyrimidine heterocycle, which heavily polarize the π-conjugated system. When a photon is absorbed, the molecule transitions from the Ground State (S0) to the Franck-Condon Locally Excited (LE) state. Almost instantaneously, electron density shifts from the donor moiety to the DPP core, forming a highly polar Charge Transfer (CT) state[4].

The large Stokes shift is a direct consequence of solvent relaxation around this highly polar CT state. As solvent molecules reorient to stabilize the excited state dipole, the energy of the CT state drops significantly before radiative decay occurs, resulting in heavily red-shifted emission[3].

Overcoming the TICT Quenching Paradox

A critical challenge in D-π-A design is the Twisted Intramolecular Charge Transfer (TICT) phenomenon. In highly polar solvents, the donor and acceptor moieties tend to rotate around the single bonds connecting them, reaching an orthogonal geometry (the

The Structural Solution: To maintain high quantum yields alongside large Stokes shifts, we must restrict this torsion. For instance, comparing two DPP derivatives:

-

D1 (N,N-dimethyl-amine donor): Lacks steric bulk. In polar solvents like DMSO, it twists into the

state, leading to drastic fluorescence quenching (low ΦF)[3]. -

D2 (N,N-diphenyl-amine donor): The bulky phenyl rings on the amine donor create severe steric hindrance, preventing the molecule from adopting the fully twisted geometry. This restricted torsion forces the molecule to emit from a more planarized ICT state, maintaining bright emission regardless of solvent polarity[2][3].

Diagram 1: Photophysical pathways of diphenylpyrimidine D-π-A fluorophores demonstrating TICT vs. Restricted Torsion.

Quantitative Photophysical Profiling

To illustrate the profound solvatochromism and massive Stokes shifts achievable with the DPP core, we examine the optical data of the D1 intermediate (4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine) across solvents of varying dielectric constants (ε)[3].

Notice how the Stokes shift expands drastically as solvent polarity increases, a hallmark of the ICT mechanism.

Table 1: Solvatochromic Optical Data of D1 Diphenylpyrimidine System

| Solvent (Nature) | Dielectric Constant (ε) | Absorption Maxima (nm) | Emission Maxima (nm) | Stokes Shift (nm) | Quantum Yield (ΦF %) |

| DMSO (Polar Aprotic) | 46.7 | 265, 376 | 410, 436, 609 | 233 | 16 |

| ACN (Polar Aprotic) | 37.5 | 260, 349 | 418, 593 | 244 | 19 |

| DMF (Polar Aprotic) | 36.7 | 265, 373 | 410, 438, 588 | 215 | 29 |

Data synthesized from photophysical evaluations of 4-aminobiphenyl-2-pyrimidine push-pull systems under anaerobic conditions[3]. The coexistence of multiple emission bands indicates emission from both Locally Excited (LE) and Charge Transfer (CT) states.

Experimental Workflows: Synthesis and Validation

As application scientists, we must ensure that our methodologies are reproducible and self-validating. The following protocols outline the synthesis of DPP-based fluorophores and the rigorous validation of their photophysical properties.

Protocol A: Microwave-Assisted Synthesis of D-π-A Diphenylpyrimidine

Traditional Suzuki cross-coupling can be sluggish and prone to side reactions. Microwave-assisted synthesis provides uniform heating, accelerating the reaction and improving yields of the sterically hindered DPP derivatives[4][5].

-

Reagent Preparation: In a microwave-safe vial, combine 1.0 equivalent of the halogenated diphenylpyrimidine core (e.g., 2-chloro-4,6-diphenylpyrimidine) with 1.2 equivalents of the donor boronic acid (e.g., 4-(N,N-diphenylamino)phenylboronic acid).

-

Catalyst & Base: Add 0.05 equivalents of

as the catalyst and 3.0 equivalents of potassium carbonate ( -

Solvent System: Suspend the mixture in a degassed 3:1 mixture of Toluene/Ethanol. Causality: Degassing is critical to prevent the oxidative deactivation of the Palladium(0) catalyst.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110°C for 20 minutes.

-

Self-Validation (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the starting halogenated DPP spot under a 254 nm UV lamp confirms reaction completion.

-

Purification: Extract with dichloromethane (DCM), dry over anhydrous

, and purify via silica gel column chromatography.

Protocol B: Photophysical Characterization & Stokes Shift Determination

Accurate measurement of the Stokes shift and quantum yield requires strict control over concentration to prevent inner-filter effects (self-absorption).

-

Sample Preparation: Prepare a

stock solution of the purified DPP fluorophore in spectroscopy-grade THF. -

Dilution Series: Dilute the stock into a panel of solvents (Hexane, Toluene, THF, DCM, DMF, DMSO) to a final concentration of

. -

Self-Validation (Optical Density Check): Measure the UV-Vis absorption spectrum. Crucial Step: Ensure the absorbance (Optical Density) at the excitation wavelength is < 0.05 . If it is higher, dilute the sample further. High OD leads to re-absorption of emitted photons, artificially red-shifting the emission peak and skewing the Stokes shift calculation.

-

Emission Scanning: Excite the sample at its absorption maximum (

) and record the emission spectrum. -

Data Calculation: Calculate the Stokes shift (

) using the formula:

Diagram 2: End-to-end workflow for the synthesis and photophysical validation of DPP fluorophores.

Advanced Applications

Bioimaging and Cellular Tracing

The massive Stokes shifts (>150 nm) generated by DPP-based fluorophores are highly prized in biomedicine. By separating the excitation light from the emission signal, researchers can completely filter out excitation back-scatter. Furthermore, the strong ICT character often pushes emission into the red or near-infrared (NIR) region. This facilitates deep-tissue penetration and avoids the high autofluorescence background of biological tissues, making them ideal for long-term cellular tracing[6].

Thermally Activated Delayed Fluorescence (TADF) for OLEDs

Beyond bioimaging, the diphenylpyrimidine core is a cornerstone in the development of TADF materials for highly efficient Organic Light-Emitting Diodes (OLEDs)[1][7].

In standard fluorophores, only singlet excitons (25% of generated excitons) emit light, while triplet excitons (75%) are lost as heat. By carefully designing a D-π-A system using the DPP core and specific donors (e.g., spiroacridine), scientists can achieve a very small energy gap (

Conclusion

The diphenylpyrimidine core is not merely a structural building block; it is a photophysical engine. By understanding the causality between molecular torsion, solvent relaxation, and charge transfer, researchers can rationally design fluorophores that defy the traditional limitations of fluorescence. Whether applied to high-contrast bioimaging or next-generation TADF OLEDs, mastering the D-π-A dynamics of the DPP core is essential for the modern application scientist.

References

- Planarized Intramolecular Charge Transfer: A Concept for Fluorophores with both Large Stokes Shifts and High Fluorescence Quantum Yields.ResearchGate.

- The Stokes shifts as a function of the Dimroth-Reichardt polarity parameter for dyes.ResearchGate.

- Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups.PMC (NIH).

- High-Efficiency Diphenylpyrimidine Derivatives Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes.PMC (NIH).

- Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety.ResearchGate.

- [Paper] Meta-linking Strategy for Thermally Activated Delayed Fluorescence Emitters with a Small Singlet-Triplet Energy Gap.Semantic Scholar.

- Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices.SPIE Digital Library.

- Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics.RSC Publishing.

Sources

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00157A [pubs.rsc.org]

- 7. High-Efficiency Diphenylpyrimidine Derivatives Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Protocol for Suzuki Cross-Coupling Synthesis of 2-Arylpyrimidines

Abstract

The synthesis of 2-arylpyrimidines via Suzuki-Miyaura cross-coupling presents unique challenges compared to standard biaryl couplings.[1] The electron-deficient nature of the pyrimidine ring, coupled with the potential for nitrogen lone-pair coordination to the palladium center, often leads to catalyst deactivation or slow oxidative addition. Furthermore, if the coupling partners are reversed (using 2-pyrimidinyl boronic species), rapid protodeboronation becomes a critical failure mode. This guide provides a tiered protocol strategy: a Standard Protocol for robust substrates and an Advanced Protocol utilizing Buchwald precatalysts for sterically hindered or highly electron-deficient systems.

Mechanistic Insight & The "2-Position Challenge"

The Coordination Trap

Unlike simple aryl halides, 2-halopyrimidines possess adjacent nitrogen atoms with accessible lone pairs. These can displace phosphine ligands, forming stable Pd(II)-N adducts (chelate-like structures) that arrest the catalytic cycle prior to transmetallation.

Transmetallation Pathways: Boronate vs. Oxo-Palladium

While textbooks often cite the "Boronate Pathway" (Base activates Boron), kinetic data in aqueous systems suggests the Oxo-Palladium Pathway is dominant for many heteroaryl couplings.

-

Boronate Pathway: Base attacks

-

Oxo-Palladium Pathway: Base exchanges with

Practical Implication: The presence of water and the choice of base (counter-cation effect) are critical to generating the active hydroxo-palladium species.

Visualizing the Workflow

The following diagram illustrates the catalytic cycle with specific attention to the "N-Coordination Trap" and the decision logic for pathway optimization.

Figure 1: Catalytic cycle highlighting the competitive inhibition by nitrogen coordination (The Trap) which is mitigated by using bulky ligands.

Experimental Protocols

Pre-Experiment Checklist (Self-Validation)

-

Reagent Quality: Are the boronic acids white/off-white solids? (Brown/sticky indicates dehydration/oxidation).

-

Solvent Degassing: Has the solvent been sparged with Argon/Nitrogen for at least 15 minutes? (Oxygen causes homocoupling and Pd-black formation).

-

Base Solubility: Is the base finely ground? (Surface area affects transmetallation rates in heterogeneous mixtures).

Protocol A: Standard Conditions (Robust Substrates)

Best for: 2-Bromopyrimidines or electron-deficient Aryl Boronic Acids.

| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |

| Substrate | 2-Bromopyrimidine | 1.0 | 2-Chloro requires longer times/higher temp. |

| Coupling Partner | Arylboronic Acid | 1.2 - 1.5 | Excess compensates for protodeboronation. |

| Catalyst | Pd(PPh₃)₄ | 0.05 (5 mol%) | Tetrakis(triphenylphosphine)palladium(0). |

| Base | Na₂CO₃ (2.0 M aq) | 2.5 - 3.0 | Aqueous solution is critical. |

| Solvent | 1,4-Dioxane / Water | 4:1 Ratio | Total concentration ~0.1 - 0.2 M. |

| Conditions | 90°C, 4-16 hours | Inert atmosphere (N₂ or Ar). |

Step-by-Step:

-

Charge: To a reaction vial equipped with a stir bar, add 2-bromopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Nitrogen (x3).

-

Solvent Addition: Inject degassed 1,4-dioxane followed by the 2.0 M Na₂CO₃ solution.

-

Reaction: Heat to 90°C. The solution should turn from yellow to orange/dark red.

-

Validation: If the solution turns black immediately (Pd precipitation), oxygen was likely present.[2]

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[7]

Protocol B: Advanced Conditions (Challenging Substrates)

Best for: 2-Chloropyrimidines, Sterically Hindered Boronic Acids, or Unstable Heteroaryl Boronates.

This protocol uses Buchwald Precatalysts (e.g., XPhos Pd G3/G4) which rapidly generate the active mono-ligated Pd(0) species. The bulky biaryl phosphine ligand prevents the "N-coordination trap."

| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |

| Substrate | 2-Chloropyrimidine | 1.0 | |

| Coupling Partner | Aryl Boronic Ester | 1.2 - 1.5 | Pinacol esters are more stable than acids. |

| Catalyst | XPhos Pd G4 | 0.02 (2 mol%) | Or SPhos Pd G4 for less hindered cases. |

| Base | K₃PO₄ (0.5 M aq) | 3.0 | Phosphate is gentler than carbonate/hydroxide. |

| Solvent | THF / Water | 10:1 | Or n-Butanol for higher temp requirements. |

| Conditions | 60-80°C, 1-4 hours | Fast kinetics due to active catalyst. |

Step-by-Step:

-

Charge: Add 2-chloropyrimidine, boronic ester, and XPhos Pd G4 to the vial.

-

Purge: Evacuate/Backfill with Nitrogen (x3).

-

Solvent: Add degassed THF and degassed aqueous K₃PO₄.

-

Reaction: Heat to 60°C. Monitor by LCMS after 1 hour.

-

Pro-Tip: If conversion stalls, add 1 mol% more catalyst. Do not increase temperature blindly, as this promotes deboronation.

-

Troubleshooting & Optimization Logic

Use this decision logic to resolve common failures.

Figure 2: Diagnostic decision tree for troubleshooting Suzuki coupling failures.

Specific Failure Modes

| Observation | Root Cause | Corrective Action |

| Black Precipitate | Pd Colloids (Catalyst Death) | Degas solvents more thoroughly; add excess ligand (e.g., 10 mol% PPh₃ or XPhos) to stabilize Pd. |

| Hydrolyzed Boronate | Protodeboronation | Switch base to K₃PO₄ or KF; reduce water content (use 10:1 dioxane:H₂O); use MIDA boronates. |

| Low Conversion (Cl) | Slow Oxidative Addition | Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G4 . Increase temp to 100°C. |

| Regioselectivity (2,4-Cl) | C4 reacts before C2 | To target C2, C4 must be blocked or deactivated. If C4 is Cl, it will couple first. |

References

-

Mechanistic Pathways (Oxo-Pd vs Boronate)

-

Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.2011 , 133, 2116–2119. Link

-

-

Buchwald Precatalysts (XPhos/SPhos)

-

Bruno, N. C.; et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013 , 4, 916. Link

-

-

Instability of 2-Heteroaryl Boronates

-

Microwave Assisted Protocols

-

Kovalenko, B.; et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Catalysts2021 , 11, 439. Link

-

-

General Review

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. reddit.com [reddit.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: One-Pot Synthesis of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine via Amidine Condensation

Executive Summary

The synthesis of highly substituted pyrimidines is a cornerstone of medicinal chemistry and materials science, driven by the prevalence of this pharmacophore in kinase inhibitors, antiviral agents, and fluorescent probes. This application note details the one-pot construction of 4,6-diphenyl-2-(2-hydroxyphenyl)pyrimidine. By employing a base-promoted Traube-type condensation between 2-hydroxybenzamidine hydrochloride and 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), researchers can achieve high-yielding, regioselective aromatization without the need for transition-metal catalysts or external oxidants.

Mechanistic Causality & Pathway Selection

Electrophile Selection: 1,3-Diketone vs. Chalcone

While

To bypass this oxidative bottleneck, this protocol utilizes a 1,3-diketone (dibenzoylmethane). The 1,3-diketone inherently possesses the correct oxidation state, allowing for a direct, redox-neutral cyclization into the target pyrimidine.

The Role of the Base and Reaction Kinetics

The reaction requires a strong base (e.g., NaOH) for two critical mechanistic reasons:

-

Amidine Liberation: 2-Hydroxybenzamidine is supplied as a stable hydrochloride salt. The base neutralizes the HCl, liberating the highly nucleophilic free amidine.

-

Phenol Deprotonation & Enolization: Excess base deprotonates the phenolic hydroxyl group and facilitates the enolization of the 1,3-diketone, priming the system for nucleophilic attack.

According to detailed

Figure 1: Mechanistic pathway for the condensation of 2-hydroxybenzamidine and a 1,3-diketone.

Reagent Matrix

| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |

| 2-Hydroxybenzamidine HCl | 172.61 | 1.0 | Primary Nucleophile |

| 1,3-Diphenylpropane-1,3-dione | 224.26 | 1.0 | Bis-Electrophile |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | Acid Scavenger / Catalyst |

| Ethanol (Absolute) | 46.07 | N/A | Protic Solvent |

Experimental Framework & Self-Validating Protocol

Figure 2: Step-by-step experimental workflow for the one-pot pyrimidine synthesis.

Step-by-Step Methodology

Step 1: Setup and Amidine Free-Basing In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (2.5 eq) in 25 mL of absolute ethanol. Add 2-hydroxybenzamidine hydrochloride (1.0 eq) portion-wise. Stir the suspension for 15 minutes at room temperature. Causality Check: The mixture will turn slightly cloudy as NaCl precipitates. The 2.5 equivalents of base ensure complete neutralization of the HCl salt while leaving ample hydroxide to catalyze the condensation and deprotonate the phenol.

Step 2: Electrophile Addition and Condensation Add 1,3-diphenylpropane-1,3-dione (1.0 eq) to the reaction mixture. Attach a reflux condenser and heat the mixture to 78 °C (reflux) under a nitrogen atmosphere for 6 to 8 hours.

Step 3: Self-Validating Reaction Monitoring (TLC) Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. Validation Metric: The target this compound will appear as a highly UV-active spot (254 nm). Crucially, under 365 nm UV light, the product spot will exhibit distinct fluorescence. This is a self-validating indicator of product formation, caused by the Extended Excited-State Intramolecular Proton Transfer (ESIPT) enabled by the hydrogen bond between the phenolic -OH and the pyrimidine nitrogen.

Step 4: pH-Dependent Aqueous Workup Once the starting materials are consumed, cool the reaction to room temperature. Pour the mixture slowly into 100 mL of crushed ice water. Critical Causality: At this stage, the highly basic environment (pH > 12) keeps the product partially dissolved as a water-soluble sodium phenoxide salt. To precipitate the product, carefully add dilute HCl (1M) dropwise until the aqueous mixture reaches pH 7. A dense precipitate will immediately form as the phenol is protonated.

Step 5: Isolation and Purification Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove inorganic salts, followed by cold ethanol (10 mL) to remove unreacted diketone. Recrystallize the crude solid from a mixture of dichloromethane and ethanol to afford analytically pure crystals.

Empirical Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the necessity of the chosen parameters.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

| 1 | K | DMF | 100 | 12 | 45 |

| 2 | NaOEt (2.5) | EtOH | 78 | 8 | 78 |

| 3 | NaOH (2.5) | EtOH | 78 | 6 | 85 |

| 4 | NaOH (1.0) | EtOH | 78 | 12 | 30 |

Data Analysis: Entry 4 highlights a common failure point; 1.0 equivalent of base is entirely consumed by the amidine hydrochloride salt, leaving the reaction un-catalyzed and resulting in a poor 30% yield. NaOH in ethanol (Entry 3) provides the optimal thermodynamic environment, balancing reactant solubility with sufficient basicity to drive the double dehydration step.

References

-

Title: A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas[2] Source: Canadian Journal of Chemistry URL: [Link]

-

Title: A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation[1] Source: Organic & Biomolecular Chemistry URL: [Link]

Sources

Crystallization Strategies for 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

Application Note: AN-CRY-46DP

Executive Summary

This guide details the crystallization protocols for 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine , a critical fluorophore exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Unlike standard organic small molecules, the crystallization of this compound is governed by its strong intramolecular hydrogen bond (O-H···N), which dictates its photophysical properties (dual emission, Stokes shift).[2]

Successful crystallization requires balancing the solubility of the hydrophobic triphenyl-like core against the necessity of preserving the intramolecular H-bond.[1] This note provides three validated protocols: Vapor Diffusion (for X-ray quality single crystals), Solvothermal Ripening (for polymorph screening), and Bulk Recrystallization (for purity).

Physicochemical Context & Solubility Profile[1][3][4]

The target molecule features a pyrimidine core flanked by two phenyl rings and a 2-hydroxyphenyl moiety.[1][2][3][4] The critical structural feature is the intramolecular hydrogen bond between the phenolic hydroxyl and the pyrimidine nitrogen.

-

Non-Polar Solvents: Favor the closed enol-form (intramolecular H-bond intact).[1]

-

Polar Protic Solvents: May compete with the intramolecular bond, potentially leading to solvated crystals or intermolecular aggregation.

Table 1: Solubility Data & Solvent Selection[1]

| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Boiling) | Application |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Very High | Primary solvent for vapor diffusion.[1] |

| Polar Aprotic | DMF, DMSO | High | Very High | Good for initial dissolution; difficult to remove. |

| Aromatic | Toluene, Benzene | Moderate | High | Excellent for slow evaporation/cooling. |

| Polar Protic | Ethanol, Methanol | Low | Moderate | Ideal Anti-solvent or hot recrystallization. |

| Aliphatic | Hexane, Pentane | Insoluble | Insoluble | Precipitant/Anti-solvent. |

Experimental Protocols

Protocol A: Vapor Diffusion (Single Crystal Growth)

Target: High-quality single crystals for X-ray Diffraction (XRD) to study molecular packing and ESIPT geometry.

Principle: Slow diffusion of a volatile anti-solvent into a solution of the target minimizes nucleation density, allowing larger, defect-free crystals to grow.[1]

Materials:

-

Target Compound: 20 mg[1]

-

Solvent: Chloroform (CHCl₃) or DCM (2 mL)

-

Anti-solvent: Methanol (MeOH) or Hexane (5 mL)

-

Apparatus: Double-vial system (scintillation vial inside a larger jar).[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 20 mg of the pyrimidine derivative in 2 mL of CHCl₃ in a small (4 mL) vial. Sonicate if necessary to ensure complete dissolution.[1]

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial to remove dust nuclei.

-

Setup: Place the open 4 mL vial inside a larger 20 mL jar.

-

Diffusion: Carefully pipette 5 mL of the anti-solvent (Methanol) into the outer jar (surrounding the inner vial). Do not allow the liquids to mix directly.

-

Sealing: Cap the outer jar tightly.

-

Incubation: Store at room temperature (20–25°C) in a vibration-free environment.

-

Harvest: Crystals will appear within 3–7 days. The methanol vapor slowly diffuses into the chloroform, lowering solubility gradually.

Protocol B: Bulk Recrystallization (Purification)

Target: Removal of synthetic impurities (chalcones, unreacted urea) for device fabrication.

Principle: Exploits the steep solubility curve in ethanol/toluene mixtures.

Step-by-Step Procedure:

-

Slurry: Suspend crude solid (1.0 g) in Ethanol (20 mL).

-

Heating: Heat to reflux (78°C). If the solid does not dissolve completely, add Toluene dropwise (up to 5 mL) until a clear yellow solution is obtained.

-

Hot Filtration: While boiling, filter rapidly through a pre-heated glass funnel to remove insoluble particulates.

-

Slow Cooling: Allow the filtrate to cool to room temperature naturally over 2 hours. Do not use an ice bath immediately, as this traps impurities.

-

Crystallization: Once room temperature is reached, cool to 4°C for 12 hours to maximize yield.

-

Isolation: Filter the pale yellow needles/plates and wash with cold Ethanol (2 x 5 mL). Dry under vacuum at 60°C.

Mechanism & Workflow Visualization

The following diagrams illustrate the decision logic for crystallization and the photophysical mechanism that crystallization seeks to preserve.

Diagram 1: Crystallization Decision Workflow

Caption: Decision tree for selecting the optimal crystallization method based on the end-goal (structural analysis vs. bulk purification).

Diagram 2: ESIPT Mechanism & Packing Relevance[1]

Caption: The ESIPT photocycle. Crystallization must stabilize the Enol form to enable the proton transfer cycle and prevent quenching.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

-

Powder X-Ray Diffraction (PXRD):

-

Compare the experimental pattern with the simulated pattern from single-crystal data.

-

Success Metric: Sharp, distinct peaks indicating high crystallinity. Amorphous halos indicate rapid precipitation (failed diffusion).

-

-

Differential Scanning Calorimetry (DSC):

-

Expect a sharp melting endotherm.

-

Note: ESIPT molecules often show high melting points (>150°C). Broad peaks suggest solvent inclusion or impurity.[1]

-

-

Photoluminescence (PL):

References

-

Synthesis and ESIPT Mechanism: Béjot, R., et al. "Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies."[1] ACS Applied Materials & Interfaces, 2022.

-

Crystallization of Pyrimidine Derivatives: Gao, Y., et al. "Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines."[1] New Journal of Chemistry, 2021.

-

Solubility & Tautomerism: Wahid, F., et al. "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity."[1] Frontiers in Chemistry, 2023. (Note: Discusses thione/thiol tautomer solubility in polar vs non-polar media).

-

General Vapor Diffusion Protocols: BenchChem Technical Guides. "Navigating the Solubility Landscape of Pyrimidine Derivatives."

Sources

Advanced Fabrication of Solid-State Fluorescence Sensors Using Pyrimidine Dyes

Executive Summary

The transition of fluorophores from solution to the solid state is often plagued by Aggregation-Caused Quenching (ACQ), a phenomenon that severely limits the sensitivity of conventional sensors.[1] Pyrimidine dyes, particularly those engineered to exhibit Aggregation-Induced Emission (AIE) or Excited-State Intramolecular Proton Transfer (ESIPT) , represent a paradigm shift. By restricting intramolecular rotation (RIR) in the solid phase, these dyes achieve quantum yields (Φ) significantly higher than their solution-phase counterparts.

This guide details the fabrication of high-performance solid-state thin-film sensors using pyrimidine derivatives. It focuses on overcoming the ACQ barrier via polymer matrix doping and precise spin-coating techniques, enabling the detection of volatile acid vapors and mechanical stress (mechanochromism).

Mechanism of Action & Sensor Design

The Photophysical Engine

To design a robust sensor, one must understand the "turn-on" mechanism. Pyrimidine derivatives often possess a "propeller-like" structure.

-

In Solution: The phenyl or heteroaryl rings attached to the pyrimidine core rotate freely, dissipating excited-state energy non-radiatively. The dye is virtually non-fluorescent.[2]

-

In Solid State (Sensor): The rigid polymer matrix or crystal lattice restricts these rotations. The radiative pathway becomes dominant, resulting in strong fluorescence.

-

Sensing Event:

-

Acid Sensing: Protonation of the pyrimidine nitrogen disrupts the push-pull electronic system or inhibits ESIPT, causing a ratiometric color change or quenching.[2]

-

Mechanochromism:[3][4][5][6][7] Mechanical force alters the packing mode (e.g., crystalline to amorphous), shifting the emission wavelength.

-

Mechanistic Pathway Diagram

Figure 1: Transition from non-emissive solution state to emissive solid state (AIE) and subsequent analyte modulation.

Protocol: Fabrication of Thin-Film Sensors

This protocol utilizes a Poly(methyl methacrylate) (PMMA) matrix doped with a pyrimidine dye (e.g., a Pyrimidine-BF2 complex or ESIPT-active hydroxyphenyl-pyrimidine). PMMA provides optical transparency, mechanical stability, and prevents excessive dye aggregation that could lead to self-quenching.

Materials & Reagents[8]

-

Active Dye: Pyrimidine derivative (synthesized in-house or sourced, e.g., 2-(2′-hydroxyphenyl)pyrimidine).

-

Matrix Polymer: PMMA (MW ~120,000 - 350,000). High MW improves film durability.

-

Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).

-

Substrate: Quartz coverslips (10 mm × 10 mm) or Silicon wafers.

-

Equipment: Spin coater (e.g., SCS G3 or similar), Plasma cleaner, Vacuum oven.

Fabrication Workflow

Step 1: Substrate Pre-treatment (Critical for Adhesion)

-

Wash: Sonicate substrates sequentially in Acetone, Ethanol, and Deionized Water (10 min each).

-

Dry: Blow dry with Nitrogen gas (

). -

Activate: Treat with Oxygen Plasma for 3 minutes. Why: This removes organic contaminants and increases surface hydrophilicity, ensuring uniform spreading of the polymer solution.

Step 2: Doping Solution Preparation

-

Stock Dye Solution: Dissolve 2 mg of Pyrimidine Dye in 1 mL of DCM. Sonicate until fully dissolved.

-

Polymer Base: Dissolve 100 mg of PMMA in 1 mL of DCM. Stir at room temperature for 2 hours to ensure a homogeneous viscous solution.

-

Mixing (Doping): Add 50 µL of Stock Dye Solution to the Polymer Base.

-

Target Concentration: ~1 wt% dye relative to polymer.

-

Note: Higher concentrations (>5 wt%) may cause ACQ even in AIE dyes due to π-π stacking.

-

Step 3: Spin Coating Deposition

-

Place the substrate on the spin coater chuck and apply vacuum.

-

Dispense: Static dispense 50–80 µL of the Doped Solution onto the center of the substrate. Ensure no bubbles are introduced.

-

Spin Cycle:

-

Phase 1 (Spread): 500 rpm for 5 seconds (Ramp: 100 rpm/s).

-

Phase 2 (Thinning): 2000–3000 rpm for 30 seconds (Ramp: 500 rpm/s).

-

Control: Adjust Phase 2 speed to control thickness (Target: 200–500 nm).

-

Step 4: Annealing (Solvent Removal)

-

Transfer films to a vacuum oven.

-

Bake at 60°C for 2 hours .

-

Why: Removes residual DCM which can act as a plasticizer and alter sensing kinetics. It also relaxes polymer chain stress.

-

Fabrication Process Diagram

Figure 2: Step-by-step fabrication workflow for PMMA-doped pyrimidine thin films.

Characterization & Validation

To ensure the sensor is "field-ready," the following validation steps are mandatory.

Morphological Integrity

-

Technique: Atomic Force Microscopy (AFM) or SEM.

-

Acceptance Criteria: The film must be pinhole-free with a Root Mean Square (RMS) roughness < 2 nm.

-

Failure Mode: "Islands" or phase separation indicate poor dye solubility in the polymer or incorrect annealing temperature.

Photophysical Baseline

-

Technique: Solid-state fluorescence spectroscopy.[8]

-

Metric: Measure the Absolute Quantum Yield (

) using an integrating sphere. -

Validation:

(Solid) should be >

Sensing Performance (Acid Vapor Example)

Expose the film to Trifluoroacetic Acid (TFA) or HCl vapor in a sealed cuvette.

-

Response Time: Time to reach 90% signal change (

). -

Reversibility: Expose to

vapor or air stream to recover fluorescence.

Performance Data Summary

The table below summarizes typical performance metrics for pyrimidine-based solid-state sensors fabricated using this protocol.

| Sensor Type | Pyrimidine Class | Target Analyte | Mechanism | Detection Limit (LOD) | Response Time | Ref |

| Acid Vapor | 2-(2′-hydroxyphenyl)pyrimidine | HCl / TFA Vapor | ESIPT Inhibition (Blue shift/Quench) | ~50 ppb | < 5 sec | [1] |

| Mechano | Pyrimidine-BF2 Complex | Mechanical Stress | Cryst-to-Amorphous (Red shift) | N/A (Visual Contrast) | Instant | [2] |

| Metal Ion | Thiazolo[4,5-d]pyrimidine | Zn²⁺ (Aq) | Chelation Enhanced Fluorescence | 0.5 µM | ~30 sec | [3] |

| Vapor | Donor-Acceptor Pyrimidine | Formic Acid | Intramolecular Charge Transfer (ICT) | 10 ppm | < 10 sec | [4] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Intensity | Dye Aggregation (ACQ) | Reduce dye loading to 0.5 wt%; Switch to a bulkier polymer matrix (e.g., Polystyrene). |

| Cloudy Film | Phase Separation | Ensure solvent evaporates fast enough (increase spin speed); Check dye solubility in PMMA. |

| Slow Response Time | Film too thick | Increase spin speed to 3000+ rpm to achieve < 200 nm thickness; Increase film porosity. |

| Irreversible Signal | Chemical Reaction | The analyte might be covalently binding. Use weaker acids or protect sensitive groups. |

References

-

Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. ACS Appl. Mater. Interfaces, 2022.[2] Link

-

New AIE-active pyrimidine-based boronfluoride complexes with high solid-state emission. Dalton Trans., 2016.[4] Link

-

Solid-state fluorescent thin film to detect zinc ions. PI-KEM Research Update, 2025. Link

-

Fabrication of Dye-Based Thin films as Fluorescent Sensor for Formic Acid. Scholarship at UWindsor, 2023. Link

-

Aggregation-Induced Enhanced Emission of a Dimethylacridan Substituted Pyrimidine. ResearchGate, 2025. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New AIE-active pyrimidine-based boronfluoride complexes with high solid-state emission and reversible mechanochromism luminescence behavior - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. New AIE-active pyrimidine-based boronfluoride complexes with high solid-state emission and reversible mechanochromism luminescence behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optical properties and mechanofluorochromism of new BODIPY dyes based on the pyridine-pyrimidine hybrid structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular design of mechanofluorochromic dyes and their solid-state fluorescence properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Control of Fluorescence of Organic Dyes in the Solid-State by Supramolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversible solid-state mechanochromic fluorescence from a boron lipid dye - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: pH Sensing with 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine (DP-HPP)

This Application Note is designed for researchers in medicinal chemistry and bio-imaging. It details the use of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine (DP-HPP) as a pH-sensitive probe.

Unlike standard commercial dyes, DP-HPP belongs to a class of ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores that exhibit unique "Turn-On" behavior in acidic environments and ratiometric shifts in basic media.

Executive Summary

This compound (DP-HPP) is a robust, organic fluorophore utilized for pH sensing in extreme acidity and basicity. Its mechanism relies on the modulation of the ESIPT process.

-

Neutral State (pH 4–9): The molecule undergoes rapid ESIPT upon excitation, often leading to a non-radiative decay or weak Stokes-shifted emission (Pseudo-dark state in polar solvents).

-

Acidic State (pH < 3): Protonation of the pyrimidine nitrogen blocks ESIPT, restoring strong blue fluorescence (Turn-On).[1]

-

Basic State (pH > 10): Deprotonation of the phenol group forms a phenolate, altering the Intramolecular Charge Transfer (ICT) state.

Primary Applications:

-

Monitoring acidic organelles (lysosomes/gastric fluids).

-

Solid-state acid vapor sensing.[1]

-

Ratiometric sensing in extreme pH environments.

Photophysical Principles & Mechanism

The ESIPT Switch

The sensing capability of DP-HPP is governed by the availability of the phenolic proton and the basicity of the pyrimidine nitrogen.

-

Enol Form (Ground State): Stabilized by an intramolecular Hydrogen Bond (IMHB) between the phenolic -OH and the pyrimidine N.

-

Excitation (

): Increases the acidity of the -OH and basicity of the N, driving proton transfer. -

Keto Form (Excited State): Usually relaxes via red-shifted emission. However, in DP-HPP derivatives, this state often undergoes rapid non-radiative decay in fluid solution, rendering the neutral molecule weakly fluorescent.

Mechanism Diagram

Figure 1: The ESIPT photocycle of DP-HPP. Acidic conditions block the proton transfer, triggering a strong blue "Turn-On" response.[1]

Material Preparation

Reagents

-

DP-HPP Solid: Synthesized via Suzuki coupling or condensation of 2-hydroxybenzamidine with chalcones (See Ref 1).

-

Solvent: DMSO (Spectroscopic Grade) or Ethanol.

-

Buffers: Britton-Robinson buffer (0.04 M) covers pH 2.0 to 12.0.

Stock Solution Protocol

-

Weighing: Weigh 1.0 mg of DP-HPP (MW ≈ 338.4 g/mol ).

-

Dissolution: Dissolve in 1.47 mL of DMSO to create a 2.0 mM Stock Solution .

-

Storage: Store at -20°C in amber vials. Stable for 3 months.

-

Note: DP-HPP is hydrophobic. Do not store in aqueous buffers; precipitation will occur.

-

Experimental Protocol: In Vitro pH Titration

This protocol validates the "Turn-On" response in acidic media.[1]

Workflow Diagram

Figure 2: Step-by-step workflow for determining the pH response profile.

Step-by-Step Procedure

-

Buffer Prep: Prepare 2 mL aliquots of Britton-Robinson buffer adjusted to pH 2.0, 3.0, 4.0, ... 12.0.

-

Dye Addition: Add 10 µL of DP-HPP Stock (2 mM) to each 2 mL buffer aliquot.

-

Final Concentration: 10 µM.

-

DMSO Content: 0.5% (v/v) - minimizes cytotoxicity and solubility issues.

-

-

Measurement:

-

Transfer to a quartz cuvette.

-

Excitation: 360 nm (Isosbestic point approximation).

-

Emission Scan: 380 nm to 650 nm.

-

Slit Widths: 5 nm / 5 nm.

-

Expected Data & Analysis

| pH Condition | Dominant Species | Fluorescence Phenotype | Emission Max ( |

| pH < 3.0 | Pyrimidine Protonated ( | Strong Blue (ON) | ~420–440 nm |

| pH 4.0–9.0 | Neutral Enol | Weak / Dark (OFF) | Negligible / Faint ~530 nm |

| pH > 10.0 | Phenolate Anion ( | Green/Cyan (Shift) | ~490–510 nm |

Data Processing:

-

Extract intensity at 430 nm (

). -

Plot

vs. pH. -

Fit to the Henderson-Hasselbalch equation to determine

(typically

Biological Application: Intracellular Acid Imaging[2][3]

DP-HPP is cell-permeable due to its lipophilic nature. It is ideal for visualizing acidic compartments (lysosomes) or detecting acidosis.

Cell Staining Protocol

-

Culture: Seed HeLa or RAW 264.7 cells on confocal dishes.

-

Dosing: Dilute stock to 5–10 µM in serum-free media (DMEM).

-

Incubation: Incubate cells for 30 minutes at 37°C.

-

Wash: Wash 3x with PBS (pH 7.4) to remove extracellular dye.

-

Imaging (Confocal Microscopy):

-

Channel 1 (Acidic Regions): Ex 405 nm / Em 420–460 nm (Blue).

-

Channel 2 (Background/Neutral): Ex 405 nm / Em 500–550 nm (Green - if detectable).

-

Validation Step: Treat cells with Chloroquine (50 µM, 30 min) to neutralize lysosomes.

-

Result: The blue fluorescence in punctate structures should disappear, confirming pH specificity.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Solution |

| Precipitation in Buffer | Dye concentration > 20 µM or low organic co-solvent. | Keep final conc. < 10 µM. Ensure 1% DMSO or use surfactants (e.g., Pluronic F-127). |

| No Fluorescence at pH 7 | Normal behavior for this class (ESIPT quenching). | This is a "Turn-On" sensor for acid.[2] Use pH 2.0 as a positive control. |

| Photobleaching | High laser power. | ESIPT dyes are generally stable, but reduce laser power to < 5%. |

References

-

Synthesis and Photophysics of 2-(2'-Hydroxyphenyl)pyrimidines

- Source: ACS Applied Materials & Interfaces (2022). "Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies."

- Context: Defines the synthesis and the "dark" neutral state vs.

-

Link:[Link]

-

General ESIPT Mechanism & Sensing

-

Pyrimidine-Based Mitochondrial pH Probes

Sources

- 1. Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine-Based Fluorescent Probe for Monitoring Mitophagy via Detection of Mitochondrial pH Variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

Application Note: Doping 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine in PMMA Films for High-Efficiency OLEDs

Executive Summary

Organic light-emitting diodes (OLEDs) utilizing Excited-State Intramolecular Proton Transfer (ESIPT) materials offer unique advantages, including abnormally large Stokes shifts that eliminate self-absorption and the potential for dual-state emission[1]. 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine is a prototypical ESIPT fluorophore. When doped into a rigid poly(methyl methacrylate) (PMMA) matrix, non-radiative deactivation pathways are significantly suppressed, leading to enhanced photoluminescence quantum yields (PLQY) and extended excited-state lifetimes[2][3]. This application note details the mechanistic principles, optimized doping protocols, and self-validating workflows for integrating this pyrimidine derivative into PMMA films for optoelectronic applications.

Mechanistic Principles: ESIPT in Rigid Matrices

The molecule this compound features a strong intramolecular hydrogen bond between the hydroxyl proton (donor) and the pyrimidine nitrogen (acceptor). Upon photoexcitation, the redistribution of electron density triggers an ultrafast transfer of the proton, converting the molecule from its ground-state Enol (E) form to an excited-state Keto (K*) form[2][4].

The Causality of PMMA Doping: In dilute solutions, ESIPT molecules often suffer from low emission intensity due to molecular rotations and structural reorganizations that facilitate non-radiative decay[4]. By embedding the fluorophore into a rigid PMMA host matrix, these detrimental molecular motions are restricted. The PMMA matrix acts as a solid-state confinement environment, which prevents aggregation-caused quenching (ACQ) and stabilizes the Keto excited state, thereby maximizing radiative recombination[3][5].